tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate

Description

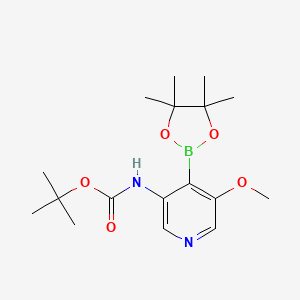

tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate (CAS: 1105675-61-3; MFCD11857618) is a pyridine-based boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Its structure features a pyridine ring substituted with a methoxy group at position 5, a tert-butyl carbamate group at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 2. The compound’s molecular formula is C₁₈H₂₉BN₂O₅, with a molecular weight of 364.24 g/mol . It is cataloged by suppliers such as Combi-Blocks (Product No. FM-3196) and is employed as a key intermediate in synthesizing inhibitors, ligands, and bioactive molecules .

Properties

IUPAC Name |

tert-butyl N-[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O5/c1-15(2,3)23-14(21)20-11-9-19-10-12(22-8)13(11)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZCWXDCKVKEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2NC(=O)OC(C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673828 | |

| Record name | tert-Butyl [5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105675-61-3 | |

| Record name | 1,1-Dimethylethyl N-[5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105675-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate (CAS No. 1105675-61-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action and efficacy in various biological assays.

- Molecular Formula : C17H27BN2O5

- Molecular Weight : 350.22 g/mol

- CAS Number : 1105675-61-3

The biological activity of tert-butyl carbamates often involves interactions with specific biological targets such as enzymes or receptors. The presence of the dioxaborolane moiety suggests potential interactions with biological nucleophiles and may influence the compound's pharmacokinetics and bioavailability.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Inhibition of Kinases : Compounds with similar structures have shown inhibitory effects on kinases such as GSK-3β and IKK-β. These kinases are critical in various signaling pathways related to cancer and neurodegeneration .

- Cytotoxicity : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. The cytotoxicity is often assessed using assays like MTT or PrestoBlue™ to determine cell viability across different concentrations .

- Anti-inflammatory Effects : Some studies have reported that related compounds can significantly reduce levels of inflammatory markers such as NO and IL-6 in microglial cells, suggesting a potential role in neuroinflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits GSK-3β and IKK-β | |

| Cytotoxicity | Reduced cell viability in cancer lines | |

| Anti-inflammatory | Decreased NO and IL-6 levels |

Case Study: GSK-3β Inhibition

In a study examining the inhibitory effects on GSK-3β, several derivatives were tested for their IC50 values. The most potent inhibitors exhibited IC50 values ranging from 10 to 1314 nM. This highlights the structure–activity relationship (SAR) where modifications to the carbamate moiety can significantly enhance potency .

Cytotoxicity Assessment

A detailed cytotoxicity assessment was performed using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Compounds showed varying degrees of toxicity with some maintaining cell viability at concentrations up to 10 µM, while others exhibited significant cytotoxicity at lower concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern and functional groups. Below is a detailed comparison with analogous boronic esters and pyridine derivatives:

tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate (CAS: 1247726-98-2)

- Molecular Formula : C₁₉H₃₁BN₂O₅

- Molecular Weight : 378.28 g/mol

- Key Difference : A methylene bridge links the carbamate group to the pyridine ring, introducing steric bulk. This modification reduces reactivity in Suzuki couplings compared to the parent compound due to increased steric hindrance .

- Application : Used in medicinal chemistry for synthesizing kinase inhibitors .

5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile (CAS: 1247726-68-6)

- Molecular Formula : C₁₃H₁₇BN₂O₃

- Molecular Weight : 260.10 g/mol

- Key Difference : Replaces the tert-butyl carbamate with a nitrile group. This enhances electrophilicity at the pyridine ring, improving cross-coupling efficiency but reducing stability under acidic conditions .

- Application : Intermediate in agrochemical synthesis .

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (CAS: 1191063-31-6)

- Molecular Formula : C₂₀H₃₁BN₂O₄

- Molecular Weight : 374.28 g/mol

- Key Difference : A phenethyl group replaces the pyridine ring, altering electronic properties. The absence of the methoxy group reduces solubility in polar solvents .

- Application : Used in peptide mimetics and polymer chemistry .

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate

- Molecular Formula : C₁₇H₂₉BN₂O₄

- Molecular Weight : 336.24 g/mol

- Key Difference : A seven-membered azepine ring replaces the pyridine core, increasing conformational flexibility but reducing thermal stability .

- Application : Building block for macrocyclic compounds .

Comparative Data Table

Notes

- Synthesis : Prepared via palladium-catalyzed borylation of halogenated pyridine precursors, followed by carbamate protection .

- Challenges : Steric hindrance from the tert-butyl group may necessitate optimized coupling conditions (e.g., higher catalyst loading or elevated temperatures) .

- Safety : Boronic esters are generally air-stable but should be stored under inert conditions to prevent hydrolysis .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing tert-butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate?

- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, aryl halides (e.g., chloro- or bromo-substituted pyridines) react with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., PdCl₂(PPh₃)₂) to install the boronate ester. The tert-butyl carbamate group is introduced via Boc protection of the amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) .

- Key Data : Yields vary depending on the aryl halide precursor (e.g., 32% from chlorides vs. 65% from bromides). Purification is typically achieved via silica gel chromatography with ethyl acetate/hexane gradients .

Q. How is the compound characterized to confirm its structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions. For example, the tert-butyl group appears as a singlet at ~1.3–1.5 ppm (¹H), and the dioxaborolane ring protons resonate at ~1.3 ppm (¹H) .

- Mass Spectrometry (MS) : High-resolution MS (DART or ESI) confirms the molecular ion (e.g., [M+H]⁺ for C₁₇H₂₇BN₂O₄⁺, calculated m/z 334.21) .

Q. What are the primary research applications of this compound?

- Applications :

- Suzuki-Miyaura Cross-Coupling : The boronate ester enables C–C bond formation in biaryl synthesis for drug discovery (e.g., kinase inhibitors) .

- Protecting Group Strategy : The tert-butyl carbamate (Boc) group protects amines during multi-step syntheses, as seen in peptide and heterocycle derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronate ester?

- Methodology :

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ improves efficiency in polar aprotic solvents (e.g., THF or DMF). Ligands like SPhos enhance electron-deficient aryl coupling .

- Temperature Control : Reactions are typically heated to 80–100°C under inert gas (Ar/N₂). Microwave-assisted synthesis (140°C, 2–5 min) reduces side reactions .

Q. What stability challenges arise during storage and handling, and how are they mitigated?

- Stability Issues :

- Moisture Sensitivity : The boronate ester hydrolyzes in humid environments, forming boronic acid derivatives.

- Thermal Decomposition : Prolonged exposure to >40°C degrades the Boc group.

- Mitigation Strategies :

- Store under inert gas (Ar) at –20°C in desiccated amber vials.

- Use stabilizers like BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .

Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved for this compound?

- Analysis Approach :

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers from the carbamate group) by acquiring spectra at 25°C and –40°C.

- 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms regiochemistry of the pyridine substituents .

Methodological Reference Tables

| Characterization Data | Technique | Key Signals/Peaks | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | 400 MHz | δ 1.33 (s, 12H, dioxaborolane CH₃), | |

| δ 1.45 (s, 9H, Boc CH₃) | |||

| HRMS (DART) | m/z | [M+H]⁺ = 334.21 (calc. 334.21) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.